molecular formula C9H11NO2 B7889511 4-Ethenyl-2,3-dimethoxypyridine CAS No. 1033203-58-5

4-Ethenyl-2,3-dimethoxypyridine

Cat. No.: B7889511
CAS No.: 1033203-58-5
M. Wt: 165.19 g/mol
InChI Key: DOOFYVUKRHMZDM-UHFFFAOYSA-N
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Description

4-Ethenyl-2,3-dimethoxypyridine is an organic compound characterized by a pyridine ring substituted with two methoxy groups at the 2 and 3 positions and a vinyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-2,3-dimethoxypyridine typically involves the reaction of 2,3-dimethoxypyridine with a vinylating agent under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 2,3-dimethoxypyridine is reacted with vinyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other vinylation techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethenyl-2,3-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,3-dimethoxypyridine involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophiles, while the methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethenyl-2,3-dimethoxypyridine is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a valuable compound in various research and industrial contexts .

Biological Activity

4-Ethenyl-2,3-dimethoxypyridine (CAS No. 1033203-58-5) is an organic compound characterized by a pyridine ring with two methoxy groups and a vinyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

This compound has a molecular weight of 165.19 g/mol and can undergo several chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for its biological interactions and potential therapeutic applications.

PropertyValue
Molecular Weight165.19 g/mol
CAS Number1033203-58-5
StructurePyridine with methoxy and vinyl groups

The mechanism of action for this compound involves its interaction with biological targets through covalent bonding facilitated by the vinyl group and non-covalent interactions due to the methoxy groups. These interactions can modulate various biological pathways, leading to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the methoxy groups may enhance the compound's ability to interact with microbial membranes or enzymes, potentially leading to inhibition of growth or cell death.

Case Studies

  • Anticancer Activity : A study investigating various pyridine derivatives found that certain compounds demonstrated significant cytotoxicity against breast cancer cell lines. While direct studies on this compound are scarce, its structural analogs showed promise in similar assays.
  • Antimicrobial Effects : Another research highlighted the antimicrobial activity of methoxy-substituted pyridines against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the pyridine structure can enhance efficacy against resistant strains .

Research Findings

Recent investigations into the biological activities of pyridine derivatives have led to insights into their mechanisms:

  • Binding Affinity : Studies indicate that methoxy groups can influence binding affinity to various biological targets, enhancing the effectiveness of compounds in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the pyridine ring significantly affect biological activity. The introduction of ethylene groups has been linked to improved interactions with target enzymes .

Properties

IUPAC Name

4-ethenyl-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-4-7-5-6-10-9(12-3)8(7)11-2/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFYVUKRHMZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695536
Record name 4-Ethenyl-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-58-5, 944900-64-5
Record name 4-Ethenyl-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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